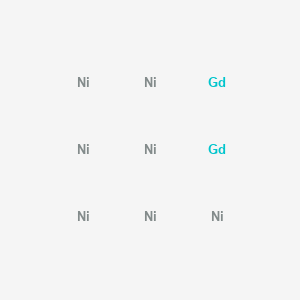![molecular formula C10H14O2 B14736052 [4-(Propan-2-yl)phenyl]methaneperoxol CAS No. 5699-45-6](/img/structure/B14736052.png)
[4-(Propan-2-yl)phenyl]methaneperoxol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Propan-2-yl)phenyl]methaneperoxol is an organic compound characterized by the presence of a peroxide group attached to a phenyl ring substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Propan-2-yl)phenyl]methaneperoxol typically involves the reaction of [4-(Propan-2-yl)phenyl]methanol with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-5°C to ensure the stability of the peroxide group. The reaction can be represented as follows:
[ \text{[4-(Propan-2-yl)phenyl]methanol} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of stabilizers and inhibitors is crucial to prevent decomposition and ensure the safety of the process.
化学反应分析
Types of Reactions
[4-(Propan-2-yl)phenyl]methaneperoxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates to their corresponding oxidized forms.
Reduction: Under specific conditions, the peroxide group can be reduced to form [4-(Propan-2-yl)phenyl]methanol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid are often employed.
Major Products Formed
Oxidation: Formation of [4-(Propan-2-yl)phenyl]methanol.
Reduction: Conversion back to [4-(Propan-2-yl)phenyl]methanol.
Substitution: Various substituted derivatives of the phenyl ring.
科学研究应用
Chemistry
In chemistry, [4-(Propan-2-yl)phenyl]methaneperoxol is used as an oxidizing agent in organic synthesis. Its ability to introduce oxygen into organic molecules makes it valuable for various synthetic pathways.
Biology
In biological research, this compound is studied for its potential role in oxidative stress and its effects on cellular processes. It is used to investigate the mechanisms of peroxide-induced cell damage and apoptosis.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the treatment of diseases associated with oxidative stress. Its ability to modulate oxidative pathways is of significant interest.
Industry
Industrially, this compound is used in the formulation of bleaching agents and disinfectants
作用机制
The mechanism of action of [4-(Propan-2-yl)phenyl]methaneperoxol involves the generation of reactive oxygen species (ROS) upon decomposition. These ROS can interact with various cellular components, leading to oxidative damage. The molecular targets include lipids, proteins, and nucleic acids, which can result in cell death or apoptosis.
相似化合物的比较
Similar Compounds
Hydrogen Peroxide: A simple peroxide with similar oxidizing properties.
Benzoyl Peroxide: Another organic peroxide used in acne treatment and polymerization reactions.
Cumene Hydroperoxide: Used in the production of phenol and acetone.
Uniqueness
[4-(Propan-2-yl)phenyl]methaneperoxol is unique due to its specific structure, which combines the properties of a phenyl ring with an isopropyl group and a peroxide moiety. This combination imparts distinct reactivity and stability compared to other peroxides.
属性
CAS 编号 |
5699-45-6 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC 名称 |
1-(hydroperoxymethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H14O2/c1-8(2)10-5-3-9(4-6-10)7-12-11/h3-6,8,11H,7H2,1-2H3 |
InChI 键 |
SHBKBGXZURNPEV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)COO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) 4-methylbenzenesulfonate](/img/structure/B14735971.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)

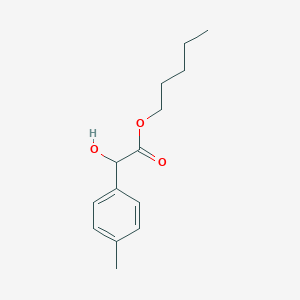
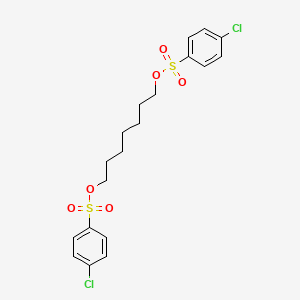
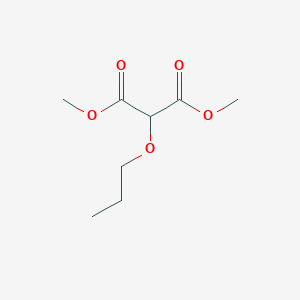
![6-[4-(Dihydroxyarsanyl)phenyl]hexanoic acid](/img/structure/B14736016.png)
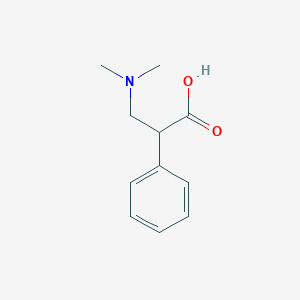
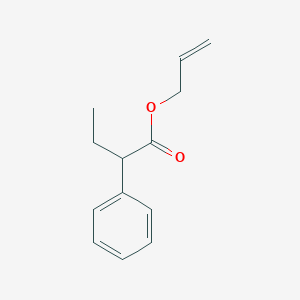
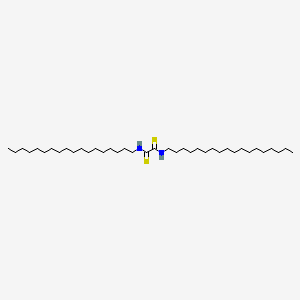


![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
